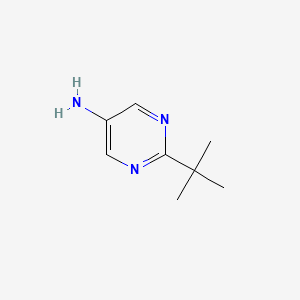

2-Tert-butylpyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIPLKFFZLCAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655515 | |

| Record name | 2-tert-Butylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-55-9 | |

| Record name | 2-tert-Butylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butylpyrimidin 5 Amine and Its Pyrimidine Precursors

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Synthesis

The formation of the pyrimidine core is a well-trodden path in organic synthesis, with a variety of methods developed over more than a century. These strategies typically involve the condensation of a three-carbon dielectrophilic component with a nitrogen-containing dinucleophile.

Conventional Synthetic Procedures for Pyrimidine Scaffolds

Historically, the synthesis of pyrimidines has been dominated by a few robust and reliable methods. The Pinner synthesis , first reported in the late 19th century, is a seminal method involving the acid- or base-catalyzed condensation of amidines with β-dicarbonyl compounds, such as β-keto esters or β-diketones. organic-chemistry.orgacs.orgnih.gov This reaction remains a fundamental approach for accessing a wide range of substituted pyrimidines. organic-chemistry.orgsmolecule.com

Another cornerstone is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. scispace.comgoogle.com This multicomponent reaction, typically catalyzed by Brønsted or Lewis acids, directly yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which can be further modified to produce fully aromatic pyrimidines. scispace.com The classical Biginelli reaction often requires harsh conditions and long reaction times, leading to moderate yields. mdpi.com

Table 1: Comparison of Classical Pyrimidine Synthesis Methods

| Method | Reactants | Key Features | Typical Conditions |

| Pinner Synthesis | Amidines + β-Dicarbonyl compounds | Versatile for 2-substituted pyrimidines. | Acid or base catalysis, heating. organic-chemistry.orgsmolecule.com |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | One-pot synthesis of dihydropyrimidinones. | Acid catalysis (e.g., HCl), reflux in ethanol. scispace.comgoogle.com |

| General Condensation | N-C-N fragment (e.g., guanidine, urea) + C-C-C fragment (e.g., malononitrile) | Convergent synthesis for 2-aminopyrimidines. | Heating in polar solvents. preprints.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. koreascience.kr The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. scispace.comsmolecule.com Modern variations of the Biginelli reaction and other novel MCRs have been developed to improve yields, shorten reaction times, and expand the substrate scope. google.comgoogle.com These strategies often employ more sophisticated catalysts and reaction conditions to control selectivity and efficiency. sigmaaldrich.commit.edu For instance, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols has been reported to produce highly substituted pyrimidines regioselectively. sigmaaldrich.commit.edu Four-component reactions have also been developed, further increasing the complexity of the accessible pyrimidine derivatives. google.com

Green Chemistry Principles in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pyrimidine synthesis to minimize environmental impact. arkat-usa.orgnih.gov This includes the use of safer solvents (like water or ionic liquids), solvent-free conditions, and the development of reusable catalysts. arkat-usa.orggoogle.comsigmaaldrich.com For example, the Biginelli reaction has been successfully performed using natural fruit juices as both the solvent and a mild acidic catalyst, representing a significant step towards environmentally benign synthesis. researchgate.net Other green approaches focus on mechanochemical methods, such as ball milling, which can reduce or eliminate the need for solvents and lead to higher yields and shorter reaction times.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. chemicalbook.comrsc.org For pyrimidine synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improve yields compared to conventional heating methods. rsc.orgnih.govgoogle.com The Biginelli reaction, for instance, has been extensively optimized under microwave conditions, using various catalysts and sometimes solvent-free protocols. chemicalbook.comacs.org This technique is compatible with a wide range of substrates and is a key technology in the rapid generation of libraries of pyrimidine derivatives for drug discovery.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Biginelli Condensation | ~18 hours | 4-5 hours (with catalyst) | Significant | mdpi.com |

| General Pyrimidine Synthesis | 2-5 hours | 5-15 minutes | Often higher | nih.gov |

| Chalcone-based Synthesis | 90-150 minutes | 4-5 minutes (UV-assisted) | Substantial | |

| Quinolinylpyrimidine Synthesis | Prolonged reflux | Shorter time | Beneficial |

Catalyst-Driven Methodologies

Catalysis is central to modern pyrimidine synthesis, offering enhanced control over reaction rates and selectivity. smolecule.com A wide array of catalysts have been employed, including:

Lewis Acids : Metal salts like FeCl₃, NiCl₂, ZrCl₄, and Yb(OTf)₃ have been shown to be effective catalysts for the Biginelli reaction, often providing better yields and shorter reaction times than classical Brønsted acids. google.commdpi.com

Heterogeneous Catalysts : Solid-supported catalysts, such as silica (B1680970) ferric hydrogen sulfate (B86663) or polymer-supported catalysts, offer advantages in terms of ease of separation and reusability, aligning with green chemistry principles. google.com

Organocatalysts : Acidic ionic liquids and other small organic molecules have been used to promote pyrimidine-forming reactions, offering metal-free alternatives. arkat-usa.org

Transition Metal Catalysts : Palladium, copper, and iridium complexes are used in more advanced syntheses, such as cross-coupling reactions to functionalize pre-formed pyrimidine rings or in MCRs to construct the ring itself. sigmaaldrich.commit.edu For example, copper-catalyzed cyclization of ketones with nitriles provides a general route to diverse pyrimidines.

Targeted Synthesis of 2-Tert-butylpyrimidin-5-amine

The synthesis of the specific target molecule, this compound, requires a strategy that correctly installs the tert-butyl group at the C2 position and the amine group at the C5 position. Direct synthesis via a one-pot condensation is challenging due to the specific substitution pattern. A more plausible approach involves the construction of a 2-tert-butylpyrimidine precursor followed by the introduction of the 5-amino group.

A potential synthetic pathway could start from a 2-tert-butylpyrimidine core. This precursor could be synthesized via a Pinner-type reaction between pivalamidine (or a related amidine) and a suitable three-carbon synthon. Once the 2-tert-butylpyrimidine ring is formed, the 5-amino group can be introduced through several methods:

Nitration and Subsequent Reduction : A common strategy for introducing an amino group onto an aromatic ring is through a nitro intermediate. The 2-tert-butylpyrimidine ring could be nitrated at the C5 position using standard nitrating agents (e.g., nitric acid/sulfuric acid). The resulting 2-tert-butyl-5-nitropyrimidine can then be reduced to the target amine. smolecule.com This reduction is typically achieved using reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium borohydride (B1222165). smolecule.com

Halogenation and Nucleophilic Amination : An alternative route involves the halogenation of the 2-tert-butylpyrimidine precursor at the C5 position, for example, to yield 2-tert-butyl-5-bromopyrimidine. This halogenated intermediate can then undergo nucleophilic aromatic substitution (SNAr) with an ammonia (B1221849) source or a protected amine. However, direct amination of halopyrimidines can be challenging.

Palladium-Catalyzed Amination : A more modern and versatile approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a halo-pyrimidine and an amine. acs.org A 2-tert-butyl-5-bromopyrimidine intermediate could be coupled with an ammonia equivalent or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BrettPhos, Xantphos) to yield this compound. acs.org This method is known for its high functional group tolerance and efficiency. mdpi.com

A specific synthetic route could involve the chlorination of 2-t-butylpyrimidine to form 2-t-butyl-5-chloropyrimidine. This intermediate could then potentially be converted to the desired amine via a high-pressure reaction with ammonia or through a palladium-catalyzed amination reaction. Another precursor, 2-t-butyl-5-hydroxypyrimidine, can be synthesized via hydrolysis of the corresponding 5-halopyrimidine, which might then be converted to the amine, although this would likely involve multiple steps. google.com

Approaches Involving tert-Butyl Group Incorporation into Pyrimidine Ring

The introduction of the tert-butyl group onto the pyrimidine ring is a critical step in the synthesis of the target molecule. One common method involves the condensation of a tert-butyl-containing precursor with a suitable three-carbon unit. For instance, 3,3-dimethyl-butan-2-one can be reacted with formamidine (B1211174) acetate (B1210297) in butanol at elevated temperatures to yield 4-tert-butylpyrimidine. google.com This approach directly incorporates the tert-butyl group during the initial ring formation.

Another strategy involves the use of 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) as a hindered base in various chemical transformations. acs.orgresearchgate.netxmu.edu.cngoogleapis.com While not a direct precursor, the study of TTBP provides insights into the stability and reactivity of pyrimidines bearing bulky tert-butyl substituents.

Amination Reactions at the C5 Position of Pyrimidine Core

Direct amination at the C5 position of a pre-formed 2-tert-butylpyrimidine ring is a key strategy. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on an appropriately activated pyrimidine. For example, a halogenated pyrimidine, such as 2-tert-butyl-5-bromopyrimidine or 2-tert-butyl-5-chloropyrimidine (B14864664), can serve as a precursor. google.com The halogen at the C5 position can be displaced by an amino group under suitable reaction conditions.

The reactivity of the C5 position of the pyrimidine ring towards amination can be influenced by the electronic properties of the substituents on the ring. acs.orgresearchgate.net For instance, the presence of electron-withdrawing groups can facilitate nucleophilic attack at this position.

Reductive Amination Strategies for Pyrimidine-Based Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant in the synthesis of pyrimidine-based amines. nih.govrsc.orgresearchgate.netresearchgate.net This one-pot reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov

In the context of pyrimidine synthesis, a pyrimidine derivative containing a carbonyl group or an amino group can be a versatile intermediate. For example, a pyrimidine-5-carboxaldehyde could be subjected to reductive amination with an appropriate amine source to introduce the desired amino functionality. Alternatively, an existing amino group on the pyrimidine ring could be modified or used to direct further reactions. nih.govrsc.org The choice of reducing agent is crucial, with various borohydride reagents (e.g., sodium borohydride, sodium triacetoxyborohydride) being commonly employed. nih.govrsc.org

Flow chemistry, utilizing technologies like the H-cube flow reactor, has emerged as a modern alternative for direct amination, offering advantages such as high pressure of H2 generated in situ, high temperatures, and avoidance of handling metal hydrides. rsc.orgcdnsciencepub.com

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the functionalization of pyrimidine rings. thieme-connect.comacs.orgresearchgate.netacademie-sciences.fr Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the pyrimidine core. thieme-connect.comresearchgate.netacademie-sciences.fr

For the synthesis of this compound precursors, a palladium-catalyzed reaction could be employed to introduce the tert-butyl group or a group that can be subsequently converted to an amine. For instance, a Suzuki-Miyaura coupling of a 2-halo-5-bromopyrimidine with a tert-butylboronic acid derivative could be envisioned. The regioselectivity of these reactions is a key consideration, and the order of reactivity of different halogenated positions on the pyrimidine ring has been studied. academie-sciences.fr For example, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reactivity towards Suzuki coupling was found to be in the order of C4 > C2 > C6. academie-sciences.fr

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the direct formation of C-N bonds, which could be applied to introduce the amino group at the C5 position of a suitable 2-tert-butylpyrimidine precursor. beilstein-journals.org

Synthesis of Key Intermediates for this compound Derivatization

The derivatization of this compound often requires the synthesis of key intermediates where either the tert-butyl group or the amino group is modified, or where other positions on the pyrimidine ring are functionalized.

One important intermediate is 2-tert-butyl-5-hydroxypyrimidine, which can be prepared by the hydrolysis of 2-tert-butyl-5-halopyrimidines. google.com This hydrolysis can be facilitated by an alkali metal methoxide (B1231860) in the presence of a catalyst such as elemental sulfur. google.com The resulting hydroxyl group can then be used as a handle for further functionalization.

Another key intermediate is tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, which is synthesized from 5-bromopyrimidine. mdpi.com This intermediate can undergo further reactions at the bromine-substituted position.

The synthesis of fragments like 2-amino-5-tert-butylpyridine has also been described, which, while not a pyrimidine, provides valuable insights into the synthesis of related heterocyclic amines with tert-butyl substituents. nih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

For the large-scale production of this compound, the optimization of synthetic routes is crucial to ensure high yields, purity, and cost-effectiveness. This involves several considerations:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is a primary concern.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading can significantly improve yield and reduce reaction times. For example, the chlorination of 2-tert-butylpyrimidine is preferably carried out at 55° to 65°C. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a key principle of green chemistry. researchgate.net

Purification: Developing efficient purification methods, such as crystallization or chromatography, is essential for obtaining the final product with high purity.

Process Safety: Ensuring the safety of the synthetic process, especially when handling hazardous reagents or performing reactions at high temperatures and pressures, is paramount.

Reaction Mechanisms and Reactivity of 2 Tert Butylpyrimidin 5 Amine

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Pyrimidine (B1678525) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyrimidine rings. The mechanisms of these reactions can be complex, often deviating from simple addition-elimination pathways.

The amination of halogenated pyrimidines, particularly with strong nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849), can proceed through a complex mechanism known as SN(ANRORC), which stands for Nucleophilic Substitution by Addition of the Nucleophile, Ring Opening, and Ring Closure. researchgate.netcapes.gov.brresearchgate.net This pathway is distinct from the conventional SNAr (addition-elimination) mechanism.

The SN(ANRORC) process is initiated by the addition of the amide ion to an electron-deficient carbon atom of the pyrimidine ring, often a position other than the one bearing the leaving group. This addition leads to the formation of a σ-complex. Subsequently, the pyrimidine ring opens, yielding an open-chain intermediate. researchgate.net Finally, this intermediate undergoes intramolecular cyclization to form the aminated pyrimidine product. Isotopic labeling studies, for instance using [1,3-¹⁵N]-labelled pyrimidines, have been crucial in proving the occurrence of this ring-opening and closure sequence. researchgate.netcapes.gov.br

The extent to which the SN(ANRORC) mechanism operates versus a direct SN(AE) process depends on the nature of the leaving group and other substituents on the pyrimidine ring. For instance, in the amination of 2-halogeno-4-phenylpyrimidines, the reaction proceeds about 70% via the SN(ANRORC) mechanism for chloro and bromo derivatives, whereas the fluoro derivative reacts without ring opening. researchgate.net The presence of a bulky group, such as a tert-butyl group, has been noted to influence the reaction pathway. In the amination of 4-tert-butylpyrimidine, the SN(ANRORC) mechanism was found to occur to only a very limited extent. researchgate.net

Table 1: Influence of Leaving Group on SN(ANRORC) Pathway in 2-X-4-phenylpyrimidines

| Leaving Group (X) | SN(ANRORC) Contribution | Reaction Pathway |

| Fluoro | 0% | SN(AE) |

| Chloro | ~70% | SN(ANRORC) |

| Bromo | ~70% | SN(ANRORC) |

The "tert-amino effect" describes a group of intramolecular cyclization reactions that occur in ortho-substituted N,N-dialkylanilines and their heterocyclic analogs. beilstein-journals.orgbeilstein-journals.orgnih.gov This effect typically involves the transfer of a hydrogen atom from an unactivated α-carbon of the tertiary amino group to a double bond in the ortho-substituent, leading to the formation of a new ring. urfu.ru

This reaction can proceed via several pathways, often resulting in the formation of five or six-membered rings fused to the original aromatic or heteroaromatic system. beilstein-journals.orgnih.gov For example, one version of this effect operating in tertiary anilines with an ortho-vinyl substituent results in a fused tetrahydropyridine (B1245486) ring through an isomerization process that forms a new carbon-carbon bond. thieme-connect.com The reactivity and the outcome of the cyclization can be influenced by the nature of the substituents and the reaction conditions, with microwave irradiation sometimes being used to improve reaction rates and yields. urfu.ruthieme-connect.com

While the classic tert-amino effect involves a tertiary amine, the underlying principles of intramolecular cyclization involving an amino group and an adjacent unsaturated substituent are relevant in heterocyclic chemistry. urfu.ruthieme-connect.com In the context of pyrimidine derivatives, cyclizations involving an amino group and a neighboring substituent can be a powerful tool for constructing fused heterocyclic systems. For instance, during the cyclization of certain pyrimidine derivatives, the structure of the tert-amino group can dictate the type of cyclic system formed. urfu.ru

Electrophilic Aromatic Substitution Patterns on the Pyrimidine Ring of 2-Tert-butylpyrimidin-5-amine

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene. pressbooks.pub The reaction is only feasible with strong electrophiles and is heavily influenced by the existing substituents on the ring. libretexts.org

The general mechanism for EAS involves two main steps:

Attack by the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. pressbooks.pubmasterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.com

For this compound, the substitution pattern is directed by the two existing groups:

5-Amino group (-NH₂) : This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance.

2-tert-Butyl group (-C(CH₃)₃) : This is a weakly activating group that directs ortho, para due to inductive effects and hyperconjugation.

The positions on the pyrimidine ring relative to the 5-amino group are C4 and C6 (ortho) and C2 (para). The positions ortho to the 2-tert-butyl group are not available. The directing effects of the substituents are therefore as follows:

The amino group strongly activates the ortho positions (C4 and C6) and the para position (C2).

The tert-butyl group weakly activates the para position (C5, which is already substituted).

Considering the powerful activating and directing effect of the amino group, electrophilic attack is most likely to occur at the positions ortho to it, namely the C4 and C6 positions. The bulky tert-butyl group at C2 may sterically hinder attack at the C2 position, further favoring substitution at C4 and C6. Between C4 and C6, steric hindrance from the adjacent tert-butyl group might slightly disfavor the C6 position, potentially making the C4 position the most reactive site for electrophilic substitution.

Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution

| Position | Influence of 5-Amino Group | Influence of 2-tert-Butyl Group | Overall Predicted Reactivity |

| C4 | Activating (ortho) | Neutral | Highly Favored |

| C6 | Activating (ortho) | Steric Hindrance (potential) | Favored |

Transformations of the Amine Functionality at C5 Position

The 5-amino group is a key functional handle that can be readily modified through various reactions, including acylation, alkylation, and arylation. These transformations allow for the synthesis of a wide range of derivatives with potentially new properties.

Primary aromatic amines, such as the one in this compound, readily undergo acylation. This reaction typically involves treating the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. byjus.com The base, often a non-nucleophilic amine like pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. byjus.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to form the corresponding N-acylated pyrimidine (an amide) and the leaving group. This transformation is useful for introducing a variety of acyl groups onto the pyrimidine scaffold.

The 5-amino group can also undergo N-alkylation and N-arylation.

Alkylation : Direct alkylation of the primary amine with alkyl halides is a common method but can be difficult to control. wikipedia.org The primary amine can react to form a secondary amine, which is often more nucleophilic than the starting material and can be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org More controlled and selective methods, such as reductive amination or using specific activating agents, are often preferred for synthesizing secondary or tertiary amines. researchgate.net

Arylation : The direct arylation of amines with unactivated aryl halides is challenging. However, modern cross-coupling methods, most notably the Buchwald-Hartwig amination, have made this transformation highly efficient. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, providing a powerful route to N-aryl pyrimidine derivatives.

Diazotization and Subsequent Reactions

The presence of a primary amino group at the C-5 position of this compound allows it to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, to form a pyrimidine diazonium salt. This intermediate is often unstable and is generally used immediately in subsequent reactions to replace the diazonium group with a variety of other functionalities. sci-hub.ru The general stability and reaction pathway of heterocyclic diazonium salts can be highly dependent on the ring system and substituents. sci-hub.ru

The resulting 2-tert-butylpyrimidin-5-yl diazonium salt is an important synthetic intermediate. It can undergo a range of dediazoniation reactions, most notably the Sandmeyer and Gattermann reactions, to introduce halides or other groups onto the pyrimidine ring. wikipedia.orgtestbook.com

Sandmeyer Reaction: This reaction involves the displacement of the diazonium group with a nucleophile, typically a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgnih.gov For instance, treating the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would be expected to yield 2-tert-butyl-5-chloropyrimidine (B14864664) or 2-tert-butyl-5-bromopyrimidine, respectively. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.orgnumberanalytics.com This generates an aryl radical and nitrogen gas, followed by the transfer of the halide from a copper(II) species to the radical. wikipedia.org Studies on other aminopyrimidines, such as 5-aminouracil, have demonstrated successful Sandmeyer reactions to produce 5-halouracils in high yields. koreascience.kr

Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding halogen acid instead of a cuprous halide salt. testbook.combyjus.com While often resulting in lower yields than the Sandmeyer reaction, it provides an alternative route for the synthesis of halopyrimidines from the diazonium salt. testbook.com The mechanism is believed to involve the in-situ formation of the copper(I) catalyst or direct electron transfer from the copper powder. youtube.com

The table below summarizes the expected products from these subsequent reactions.

| Starting Material | Reagents | Reaction | Expected Product |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction | 2-tert-butyl-5-chloropyrimidine |

| This compound | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer Reaction | 2-tert-butyl-5-bromopyrimidine |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. Cu powder, HCl | Gattermann Reaction | 2-tert-butyl-5-chloropyrimidine |

Reactivity of the tert-Butyl Group and its Potential for Oxidation

The tert-butyl group at the C-2 position of the pyrimidine ring significantly influences the molecule's reactivity, primarily through steric and electronic effects.

Steric Hindrance: The bulky nature of the tert-butyl group provides considerable steric hindrance. evitachem.com This can impede reactions at adjacent positions on the pyrimidine ring. rsc.orgvulcanchem.com For example, it can hinder the approach of reagents to the N-1 and N-3 positions of the pyrimidine ring, potentially affecting reactions like N-oxidation or alkylation at these sites. researchgate.net Studies on similarly substituted aromatic compounds show that bulky tert-butyl groups can block ortho positions, directing incoming substituents to other sites. msu.edustackexchange.com In the context of 2,4,6-tri-t-butylpyrimidine, the steric bulk was found to prevent its conversion to the corresponding N-oxide under conditions where less hindered derivatives reacted. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through induction and carbon-carbon hyperconjugation. stackexchange.com This electron-donating nature can slightly activate the aromatic ring towards electrophilic attack, though this effect is modest compared to other activating groups. stackexchange.com However, since the pyrimidine ring is inherently electron-deficient, electrophilic aromatic substitution is generally difficult. researchgate.net

Potential for Oxidation: While the tert-butyl group itself is generally stable, it can be oxidized under specific conditions, although this often requires harsh reagents. The oxidation of a tert-butyl group typically involves the formation of radical intermediates. Reagents like di-tert-butyl peroxide (DTBP) are commonly used to initiate radical processes and can be involved in oxidative transformations. osi.lvingentaconnect.com The use of tert-butyl hydroperoxide (TBHP), often in the presence of a metal catalyst, can achieve the oxidation of C-H bonds. organic-chemistry.org In the context of this compound, direct oxidation of the tert-butyl group would likely require forcing conditions and could compete with reactions at other sites on the molecule, such as the amino group or the pyrimidine ring itself.

Radical Reactions Involving Pyrimidine Derivatives

The pyrimidine ring system can participate in radical reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic radical substitution. wikipedia.org

A notable example of a radical reaction applicable to electron-deficient heterocycles is the Minisci reaction . This reaction involves the introduction of an alkyl group onto a protonated, electron-deficient N-heterocycle using a radical generated from a carboxylic acid (or other sources) via oxidative decarboxylation. wikipedia.org For instance, a typical Minisci reaction involves reacting pyridine with pivalic acid in the presence of silver nitrate (B79036) and ammonium persulfate to generate a tert-butyl radical, which then adds to the protonated pyridine ring to form 2-tert-butylpyridine. wikipedia.org Given the electron-deficient character of the pyrimidine ring in this compound, it is plausible that it could undergo similar radical alkylations at the C-4 or C-6 positions under acidic conditions.

Furthermore, the mechanism of the Sandmeyer reaction, as discussed in section 3.3.3, is itself a radical process involving an aryl radical intermediate. wikipedia.org This highlights the capacity of the pyrimidine ring system to accommodate radical intermediates during transformations. The stability and subsequent reactions of such radicals are key to the final product distribution.

Computational Chemistry Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms, reactivity, and electronic properties of pyrimidine derivatives. wjarr.comsamipubco.comorientjchem.org Such studies provide insights into reaction pathways, the stability of intermediates, and the energies of transition states, which are often difficult to determine experimentally. wuxiapptec.comnih.gov

For this compound, computational methods can be applied to investigate several key areas:

Reaction Pathway Modeling: The entire energy profile of a reaction, such as the diazotization and subsequent Sandmeyer reaction, can be mapped. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. wuxiapptec.com For example, transition state calculations for the nucleophilic aromatic substitution (SNAr) on dichloropyrimidines have been used to successfully predict regioselectivity by comparing the activation energy barriers for substitution at different positions. wuxiapptec.com A similar approach could be used to predict the outcomes of reactions involving this compound.

Steric and Electronic Effects: Computational models can quantify the steric and electronic influence of the tert-butyl group. By analyzing bond lengths, bond angles, and charge distributions, the impact of the bulky substituent on the geometry and electron density of the pyrimidine ring can be precisely evaluated. vulcanchem.com This can explain observed reactivity patterns, such as the steric hindrance to N-oxidation or substitution at adjacent positions. researchgate.net

The table below presents typical parameters that are evaluated in computational studies of pyrimidine derivatives.

| Computational Parameter | Information Provided | Relevance to this compound |

| HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | Predicts susceptibility to electrophiles and nucleophiles |

| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | A smaller gap suggests higher reactivity |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifies sites for electrophilic/nucleophilic attack | Visualizes reactive sites on the ring and substituents |

| Transition State (TS) Energy | Activation energy barrier for a reaction | Predicts reaction rates and regioselectivity (e.g., in Sandmeyer or radical reactions) |

By integrating these computational approaches, a detailed, atomistic understanding of the chemical behavior of this compound can be achieved, complementing and guiding experimental investigations. nih.govjchemrev.com

Derivatization and Structural Modification of 2 Tert Butylpyrimidin 5 Amine

Development of Pyrimidine-Piperazine Hybrid Scaffolds

The synthesis of hybrid molecules that incorporate both a pyrimidine (B1678525) and a piperazine (B1678402) moiety is a field of significant interest, aiming to combine the chemical properties of both heterocyclic systems. For 2-tert-butylpyrimidin-5-amine, creating such hybrids typically involves a multi-step synthetic approach. One common strategy involves the functionalization of the 5-amino group with a linker that can subsequently react with a piperazine ring. Alternatively, a precursor such as 2-tert-butyl-4-chloro-5-nitropyrimidine can undergo nucleophilic substitution with a piperazine derivative at the C4 position, followed by the reduction of the nitro group to an amine. This positions the piperazine moiety at a different location relative to the amino group, offering structural diversity.

The functionalization can also occur via the 5-amino group itself. For instance, reductive amination with a piperazine-bearing aldehyde or coupling with a piperazine-substituted acyl chloride can directly link the two fragments. These methods allow for the systematic development of pyrimidine-piperazine conjugates.

Table 1: Synthetic Strategies for Pyrimidine-Piperazine Hybrids

| Starting Material | Reagent/Method | Intermediate/Product | Description |

|---|---|---|---|

| 2-tert-butyl-4-chloropyrimidin-5-amine | Piperazine | 2-tert-butyl-4-(piperazin-1-yl)pyrimidin-5-amine | Nucleophilic aromatic substitution at the C4 position. |

| This compound | 1-(Chloroacetyl)piperazine | N-(2-tert-butylpyrimidin-5-yl)-2-(piperazin-1-yl)acetamide | Acylation of the 5-amino group to introduce the piperazine scaffold. |

Introduction of Diverse Heterocyclic Moieties at the 5-Amino Position

The primary amine at the C5 position of this compound is a key functional handle for derivatization, enabling the introduction of a wide array of functional groups and heterocyclic systems through various chemical reactions.

Formation of Amides and Sulfonamides

The nucleophilic character of the 5-amino group facilitates its reaction with electrophilic reagents like acyl chlorides and sulfonyl chlorides. ajchem-b.comorganic-chemistry.org The formation of amides is a common modification, typically achieved by reacting this compound with a suitable carboxylic acid derivative (e.g., acyl chloride, anhydride (B1165640), or the acid itself using coupling agents) in an appropriate solvent. thermofisher.com This reaction is versatile, allowing for the introduction of various alkyl and aryl substituents.

Similarly, sulfonamides are synthesized by treating the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. organic-chemistry.org This reaction attaches a sulfonyl group, which can significantly alter the electronic and steric properties of the parent molecule. The synthesis of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) demonstrates a similar principle of amide formation with a sulfonamide-containing heterocycle. nih.gov

Table 2: Examples of Amide and Sulfonamide Derivatives

| Reagent | Base | Product Name | Product Class |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-(2-tert-butylpyrimidin-5-yl)acetamide | Amide |

| Benzoyl chloride | Triethylamine | N-(2-tert-butylpyrimidin-5-yl)benzamide | Amide |

| Benzenesulfonyl chloride | Pyridine | N-(2-tert-butylpyrimidin-5-yl)benzenesulfonamide | Sulfonamide |

Imine and Schiff Base Formation

The reaction of the primary amino group of this compound with aldehydes or ketones yields imines, also known as Schiff bases. scispace.comnih.gov This condensation reaction is typically catalyzed by acid and proceeds through a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. libretexts.orgresearchgate.net Subsequent dehydration of this unstable intermediate generates the C=N double bond of the imine. scispace.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water formed. libretexts.org A variety of aromatic and aliphatic carbonyl compounds can be used, leading to a diverse library of Schiff base derivatives with different steric and electronic features.

Table 3: Schiff Base Formation with this compound

| Carbonyl Compound | Catalyst | Product Structure (R-N=CR'R'') | Product Name |

|---|---|---|---|

| Benzaldehyde (B42025) | Acetic Acid | R-N=CH-Ph | (E)-N-benzylidene-2-tert-butylpyrimidin-5-amine |

| Acetone | p-Toluenesulfonic acid | R-N=C(CH₃)₂ | N-(propan-2-ylidene)-2-tert-butylpyrimidin-5-amine |

| Cyclohexanone | Acetic Acid | R-N=C₆H₁₀ | N-cyclohexylidene-2-tert-butylpyrimidin-5-amine |

| 4-Methoxybenzaldehyde | Acetic Acid | R-N=CH-C₆H₄-OCH₃ | (E)-2-tert-butyl-N-(4-methoxybenzylidene)pyrimidin-5-amine |

(R represents the 2-tert-butylpyrimidin-5-yl group)

Substitution and Functionalization at Other Pyrimidine Ring Positions (C4, C6)

The pyrimidine ring itself is an electron-deficient system, which makes positions C2, C4, and C6 susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halogen. thieme-connect.dethieme-connect.de To functionalize the C4 and C6 positions of this compound, a precursor such as 2-tert-butyl-4,6-dichloropyrimidin-5-amine is often employed. In such compounds, the chlorine atoms can be displaced by a variety of nucleophiles.

Studies on the amination of dichloropyrimidines show that substitution occurs readily at the C4 and C6 positions. researchgate.net This allows for the introduction of various substituents, including alkoxy, thio, and amino groups, by reacting the chlorinated precursor with the corresponding nucleophiles (e.g., sodium methoxide (B1231860), sodium thiophenoxide, or an amine). The relative reactivity of the C4 and C6 positions can be influenced by the reaction conditions and the nature of the nucleophile.

Table 4: Nucleophilic Substitution at C4/C6 Positions

| Precursor | Nucleophile | Product |

|---|---|---|

| 2-tert-butyl-4,6-dichloropyrimidin-5-amine | Sodium methoxide (NaOMe) | 2-tert-butyl-4,6-dimethoxypyrimidin-5-amine |

| 2-tert-butyl-4,6-dichloropyrimidin-5-amine | Ammonia (B1221849) (NH₃) | 2-tert-butylpyrimidine-4,5,6-triamine |

| 2-tert-butyl-4,6-dichloropyrimidin-5-amine | Morpholine | 2-tert-butyl-4,6-di(morpholin-4-yl)pyrimidin-5-amine |

Synthesis of Fused Pyrimidine Derivatives

This compound is a valuable starting material for the construction of fused heterocyclic systems, where another ring is built onto the pyrimidine core. These reactions often involve an intramolecular cyclization of a suitably functionalized derivative. For instance, a derivative with reactive groups at both the C5-amino and C4 positions can cyclize to form a new five- or six-membered ring.

One established route involves the reaction of a 4-amino-5-cyanopyrimidine with reagents like acetophenone (B1666503) derivatives to form fused systems such as pyrimido[4,5-d]pyrimidines. derpharmachemica.com Another approach is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction, which can be used to synthesize fused chromeno[4,3-d]pyrimidine structures from appropriately substituted pyrimidines. rsc.org The synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives has also been reported through the cyclization of alkenenitrile intermediates. researchgate.net These methods highlight the utility of substituted pyrimidines in creating complex, polycyclic molecules. jchr.org

Table 5: Strategies for Fused Pyrimidine Synthesis

| Precursor Derivative | Reaction Type | Fused System Formed |

|---|---|---|

| 4-Hydrazinyl-pyrimidin-5-carbonitrile | Condensation/Cyclization with β-ketoesters | Pyrazolo[3,4-d]pyrimidine |

| 4-Amino-pyrimidin-5-carboxamide | Reaction with benzaldehyde derivatives | Pyrimido[4,5-d]pyrimidine |

| 4-Chloro-5-formylpyrimidine | Condensation with an active methylene (B1212753) compound | Pyrido[2,3-d]pyrimidine |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. Stereoselective synthesis involving this compound can be achieved by employing chiral auxiliaries, catalysts, or reagents. A prominent strategy involves the use of chiral N-tert-butanesulfinamide. rsc.org Reaction of this compound with (R)- or (S)-tert-butanesulfinamide would form a chiral sulfinamide derivative. This auxiliary can then direct the stereochemical outcome of subsequent transformations.

For example, the chiral sulfinamide can be converted into a chiral N-tert-butanesulfinyl imine. beilstein-journals.org The subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. ua.es After the key bond-forming step, the auxiliary can be cleaved under acidic conditions to reveal the chiral amine product. This methodology provides access to enantiomerically enriched compounds that would otherwise be difficult to synthesize. ua.es Organocatalytic domino reactions also represent a powerful tool for the stereoselective synthesis of complex chiral heterocyclic structures from pyrimidine-based precursors. metu.edu.tr

Table 6: Approach to Stereoselective Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Auxiliary Attachment | Reaction of the primary amine with a chiral auxiliary. | (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-tert-butanesulfinyl amine derivative. |

| 2. Intermediate Formation | Oxidation or condensation to form a reactive intermediate. | MnO₂, for oxidation to a sulfinyl imine. | Chiral N-tert-butanesulfinyl imine. |

| 3. Stereoselective Reaction | Diastereoselective addition of a nucleophile to the imine. | Organometallic reagent (e.g., Grignard or organolithium). | Adduct with a new stereocenter, high d.r. |

Biological Activity and Medicinal Chemistry Applications of 2 Tert Butylpyrimidin 5 Amine Derivatives

Comprehensive Analysis of Structure-Activity Relationships (SAR)

The biological activity of 2-tert-butylpyrimidin-5-amine derivatives is significantly influenced by the specific chemical groups attached to the core pyrimidine (B1678525) structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for desired therapeutic effects.

Impact of tert-Butyl Group on Biological Interactions

The tert-butyl group at the 2-position of the pyrimidine ring plays a critical role in the molecule's pharmacological profile. This bulky, hydrophobic substituent significantly influences how the molecule interacts with biological targets.

Lipophilicity and Permeability : The tert-butyl group enhances the lipophilicity, or "fat-solubility," of the compound. connectjournals.com This property can improve the molecule's ability to cross cell membranes, a crucial factor for a drug to reach its intracellular target. connectjournals.com

Steric Influence on Binding : The size and shape of the tert-butyl group provide steric bulk, which can either enhance or hinder the binding of the molecule to its target protein or enzyme. vulcanchem.com This steric hindrance can improve the compound's selectivity, meaning it binds more specifically to the intended target and avoids off-target interactions that could cause unwanted side effects. vulcanchem.com

Metabolic Stability : In some molecular contexts, the tert-butyl group can shield the pyrimidine ring from metabolic enzymes in the body that would otherwise break it down. This can increase the metabolic stability of the compound, allowing it to remain active for a longer period.

Research on various pyrimidine-based compounds has consistently shown that the position and nature of bulky substituents like the tert-butyl group are critical in determining receptor affinity and selectivity. vulcanchem.com For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives, a tert-butyl group was found to be favorable for activity when placed in a specific "back pocket" of the target kinase. tandfonline.com

Influence of 5-Amino Group Modifications on Activity Profiles

The amino group at the 5-position (-NH₂) is a key functional group that serves as a versatile handle for chemical modification. Altering this group allows for the synthesis of a wide range of derivatives with diverse biological activities. The 5-amino group's reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution, enabling the attachment of different functional groups.

Modifications at the C-5 position of the pyrimidine ring are known to be a valuable strategy for enhancing the biostability, bioavailability, and biological activity of the resulting compounds. Research has demonstrated that derivatives of 5-aminopyrimidine (B1217817) can act as selective inhibitors for various biological targets.

In one study, the 5-amino group of the parent 2-tert-butylpyrimidine scaffold was used to create a series of methanone (B1245722) derivatives. Specifically, it was converted into a (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone intermediate. This intermediate was then reacted with various heterocyclic carboxylic acids and other molecules to produce a library of final compounds. These modifications transformed the initial scaffold into derivatives with notable antibacterial and anthelmintic properties.

Antimicrobial Research Investigations

The this compound scaffold has been used as a foundation for developing new antimicrobial agents. Preliminary studies have shown that derivatives of this compound exhibit activity against various pathogens.

Antibacterial Efficacy Studies

A series of novel compounds, specifically (2-tert-butylpyrimidin-5-yl)[4-(substituted-2-ylcarbonyl)piperazin-1-yl]methanones and (2-tert-butylpyrimidin-5-yl)[4-(5-substituted-1,3-benzoxazol-2-yl)piperazin-1-yl]methanones, were synthesized and evaluated for their in vitro antibacterial activity. The study tested these compounds against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

The results indicated that several of the synthesized derivatives displayed promising antibacterial activity. The level of activity varied depending on the specific chemical groups attached to the core structure, highlighting the importance of the modifications at the 5-amino position.

Table 1: Antibacterial Activity of this compound Derivatives

This table is interactive. You can sort and filter the data.

| Compound ID | Target Bacteria | Activity Level |

|---|---|---|

| 4a-g | S. aureus, B. subtilis | Varying Degrees |

| 4a-g | E. coli, P. aeruginosa | Varying Degrees |

| 5a-c | S. aureus, B. subtilis | Varying Degrees |

| 5a-c | E. coli, P. aeruginosa | Varying Degrees |

Source: Journal of Applicable Chemistry, 2013

Anthelmintic Activity Assessments

The same series of methanone and benzoxazole (B165842) derivatives of this compound were also assessed for their potential to combat parasitic worms in anthelmintic activity studies.

Preliminary pharmacological screening revealed that some of the synthesized compounds demonstrated promising anthelmintic activity. This suggests that the this compound scaffold could be a valuable starting point for the development of new drugs to treat helminthiasis (parasitic worm infections). The search for new anthelmintic compounds is particularly important due to growing resistance to existing drugs. mdpi.com

Table 2: Anthelmintic Activity of this compound Derivatives

This table is interactive. You can sort and filter the data.

| Compound Series | Biological Activity | Finding |

|---|---|---|

| 4a-g | Anthelmintic | Promising in vitro activity |

| 5a-c | Anthelmintic | Promising in vitro activity |

Source: Journal of Applicable Chemistry, 2013

Antifungal and Antiviral Potential

While direct studies focusing exclusively on the antifungal and antiviral properties of this compound derivatives are not extensively documented in the available literature, the broader class of pyrimidine derivatives is well-known for its wide spectrum of antimicrobial activities.

Antifungal Potential : Numerous studies have demonstrated the antifungal properties of various pyrimidine derivatives. frontiersin.org For example, certain pyrimidine compounds have shown excellent activity against plant fungal pathogens like Phomopsis sp. and Botrytis cinerea. frontiersin.org The thiazole (B1198619) ring, often found in antifungal agents, has been incorporated into pyrimidine structures to create compounds with significant activity against Candida albicans. Given these precedents, it is plausible that derivatives of this compound could be developed into effective antifungal agents, representing a promising area for future research.

Antiviral Potential : The pyrimidine core is a fundamental component of nucleosides, making it a cornerstone in the development of antiviral drugs. cymitquimica.com Modifications to the pyrimidine structure have led to compounds active against a range of viruses, including Herpes Simplex Virus (HSV-1) and Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C Virus. ekb.egresearchgate.net An initial structure-activity study of pyrazolyl-pyrimidine derivatives found that they had a potent antiviral effect against the measles virus. nih.govacs.org The development of this compound derivatives for antiviral applications is therefore a logical and potentially fruitful avenue for future investigation.

Anti-inflammatory Properties

Inflammation is a key biological process linked to numerous diseases, and its mediators are important therapeutic targets. Pyrimidine derivatives have been investigated for their anti-inflammatory potential, largely attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX). nih.gov The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov

Research has demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory activity. nih.gov Some synthesized compounds have shown potent in vitro inhibitory effects on COX-2, with activity levels comparable to the established anti-inflammatory drug celecoxib. nih.gov This highlights the potential of the pyrimidine scaffold as a template for developing new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound Series | Assay | Measurement | Result | Reference |

|---|---|---|---|---|

| Substituted Pyrimidines (Comp. 5 & 6) | COX-2 Inhibition | IC₅₀ | 0.04 µM | nih.gov |

| Substituted Pyrimidines (Comp. 7 & 9) | COX-2 Inhibition | IC₅₀ | 0.36 µM & 0.29 µM | nih.gov |

| Celecoxib (Standard) | COX-2 Inhibition | IC₅₀ | 0.04 µM | nih.gov |

This table shows examples of the anti-inflammatory potential within the broader class of pyrimidine derivatives, as specific data for this compound was not available.

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of many chronic diseases. ajol.info Antioxidants can neutralize these harmful free radicals. nih.gov The antioxidant potential of various pyrimidine derivatives has been evaluated using standard in vitro methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. ajol.infoijpsonline.com This assay measures the ability of a compound to donate a hydrogen atom and thus stabilize the radical. ijpsonline.com

Multiple studies have reported the synthesis of novel pyrimidine derivatives and their subsequent evaluation as antioxidants. researchgate.netnih.govijpsonline.com In some cases, the synthesized compounds have shown significant radical scavenging activity, with potencies comparable to or even greater than the standard antioxidant ascorbic acid. ajol.info The presence of specific substituents on the pyrimidine ring can greatly influence this activity. ijpsonline.com

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound Series | Assay | Measurement | Result (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|---|

| Pyrimidine-azitidinone analogue (1a3) | DPPH Scavenging | IC₅₀ | 16.92 µg/mL | ijpsonline.com |

| Pyrimidine-azitidinone analogue (1a2) | DPPH Scavenging | IC₅₀ | 17.21 µg/mL | ijpsonline.com |

| Pyrimidine-azitidinone analogue (1a1) | DPPH Scavenging | IC₅₀ | 17.72 µg/mL | ijpsonline.com |

| Ascorbic Acid (Standard) | DPPH Scavenging | IC₅₀ | 15.15 µg/mL | ijpsonline.com |

| Pyrimidine Derivative (P3) | DPPH Scavenging | IC₅₀ | 12 µg/mL | ajol.info |

This table presents findings on the antioxidant capacity of various pyrimidine derivatives to illustrate the potential of the chemical class.

Investigation of Additional Pharmacological Profiles (e.g., Anticonvulsant, Antimalarial)

While the primary therapeutic targets of this compound derivatives are often centered on areas like oncology and inflammation, the inherent versatility of the pyrimidine scaffold prompts exploration into other pharmacological activities, including anticonvulsant and antimalarial effects.

Anticonvulsant Activity: The search for novel antiepileptic drugs (AEDs) is a continuous effort, driven by the need for more effective and safer treatment options for epilepsy, a neurological disorder affecting a significant portion of the global population. scielo.br Research into various heterocyclic compounds has revealed promising candidates. For instance, a series of N-substituted-3-(napthalen-2-yl)-5-substituted phenyl-4,5-dihydropyrazole-1-carbothioamide derivatives were synthesized and evaluated for their anticonvulsant properties. scielo.br Several of these compounds demonstrated significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. scielo.br Specifically, compounds 4g, 4i, 4j, and 4n were highly effective in the MES model, while 4e and 4l showed potent activity in the scPTZ test at a dose of 30 mg/kg. scielo.br

Similarly, a study on annulated triazolo-thiadiazine derivatives identified a compound with carbamazepine-like activity in various seizure models. biomedpharmajournal.org Furthermore, research on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides led to the discovery of hybrid derivatives with broad-spectrum anticonvulsant properties. mdpi.comnih.gov Compound 30 from this series was particularly potent, with a median effective dose (ED₅₀) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz (32 mA) seizure model. mdpi.com While direct studies on the anticonvulsant properties of this compound itself are not extensively documented, the proven efficacy of other nitrogen-containing heterocyclic structures suggests that derivatives of this compound could be worthy of investigation in this therapeutic area.

Antimalarial Activity: Malaria remains a major global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govrsc.org Pyrimidine derivatives have been a source of interest in this field. For instance, the synthesis of new 4-aminoquinoline (B48711) derivatives, where the diethylamine (B46881) side chain of chloroquine (B1663885) was replaced with other cyclic or acyclic amines, resulted in compounds with superior activity against resistant P. falciparum strains. rsc.org

Research has also focused on other heterocyclic systems. A study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes identified a derivative, 1m , as a potent antimalarial candidate against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Additionally, a novel cyclic hexapeptide, pipecolisporin, has shown strong antimalarial activity, comparable to the well-known drug artemisinin. mdpi.com The structural features of this compound, particularly the pyrimidine core, make it a plausible scaffold for the design of new antimalarial compounds. The amine group at the 5-position offers a convenient point for chemical modification to explore structure-activity relationships. nih.gov

| Compound/Series | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|

| N-substituted-3-(napthalen-2-yl)-5-substituted phenyl-4,5-dihydropyrazole-1-carbothioamides | Anticonvulsant | Compounds 4g, 4i, 4j, and 4n were potent in the MES model; compounds 4e and 4l were potent in the scPTZ model. | scielo.br |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivatives | Anticonvulsant | Compound 30 showed an ED₅₀ of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz). | mdpi.com |

| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene Derivatives | Antimalarial | Compound 1m was a potent candidate against both chloroquine-sensitive and -resistant strains of P. falciparum. | mdpi.com |

| Pipecolisporin | Antimalarial | Demonstrated strong activity with an IC₅₀ of 26.0 ± 8.49 nM against P. falciparum. | mdpi.com |

Role as Heterocyclic Building Blocks in Drug Design

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and are considered privileged structures in medicinal chemistry. sigmaaldrich.com The this compound scaffold is a valuable heterocyclic building block for the synthesis of more complex molecules with potential therapeutic applications. moldb.comapolloscientific.co.uk Its utility stems from the combination of the pyrimidine ring, a common feature in biologically active molecules, and the reactive amine group that allows for further chemical modifications. sigmaaldrich.comsmolecule.com

The pyrimidine core itself is present in numerous drugs and natural products. The tert-butyl group at the 2-position can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability. vulcanchem.com The amine group at the 5-position serves as a key functional handle for synthetic chemists. It can readily undergo a variety of chemical reactions, including acylation, alkylation, and coupling reactions, to introduce diverse substituents and build molecular complexity. smolecule.com This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

For example, the amine can be reacted with various carboxylic acids to form amides, or with sulfonyl chlorides to form sulfonamides. These modifications can lead to derivatives with altered biological activities and physicochemical properties. The versatility of this compound as a building block is evident in the synthesis of various compound libraries aimed at identifying new drug candidates. sigmaaldrich.comapolloscientific.co.ukresearchgate.net

Preclinical Evaluation and Lead Optimization Strategies

Once a promising compound, or "hit," containing the this compound scaffold is identified, it enters the preclinical evaluation and lead optimization phase of drug discovery. biosolveit.debiobide.com The primary goal of this stage is to refine the initial hit into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties, while minimizing potential toxicity. biosolveit.deupmbiomedicals.com

Preclinical Evaluation: This involves a series of in vitro and in vivo studies to characterize the pharmacological profile of the compound. Key aspects of preclinical evaluation include:

Potency and Efficacy: Determining the concentration of the compound required to produce a desired biological effect.

Selectivity: Assessing the compound's ability to interact with its intended target over other related targets to minimize off-target effects. biosolveit.de

Pharmacokinetics (ADME): Studying the absorption, distribution, metabolism, and excretion of the compound to understand how it behaves in a biological system. frontiersin.org

Toxicity: Evaluating the potential for the compound to cause adverse effects. mdpi.com

Lead Optimization: Lead optimization is an iterative process where medicinal chemists systematically modify the structure of the lead compound to enhance its desirable properties. numberanalytics.comedx.org For derivatives of this compound, this could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how different structural modifications impact biological activity. edx.org This can involve modifying the substituents on the pyrimidine ring or the amine group.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems to explore new chemical space and potentially improve properties. numberanalytics.com

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. numberanalytics.com

Prodrug Design: Modifying the compound to improve its delivery to the target site, after which it is converted to the active form. numberanalytics.com

| Strategy | Description | Example Application for this compound Derivatives |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematic modification of the lead compound to understand the contribution of different structural features to its biological activity. edx.org | Varying the substituents on the pyrimidine ring or attached to the 5-amino group. |

| Scaffold Hopping | Replacing the core structure of the lead with a different scaffold to improve properties or find novel intellectual property. numberanalytics.com | Replacing the pyrimidine ring with another heterocycle like a pyridine (B92270) or a triazine. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physicochemical properties to enhance activity or reduce side effects. numberanalytics.com | Replacing the tert-butyl group with another bulky, lipophilic group. |

| Prodrug Design | Designing a derivative that is converted to the active drug in the body to improve pharmacokinetic properties. numberanalytics.com | Masking the 5-amino group with a cleavable moiety to enhance absorption. |

Computational Drug Design and Docking Studies

Computational methods, often referred to as computer-aided drug design (CADD), play a crucial role in modern drug discovery and are highly applicable to the development of this compound derivatives. nih.govsysrevpharm.org These techniques can accelerate the drug design process by predicting how a molecule might interact with its biological target. frontiersin.orgmdpi.com

Computational Drug Design: CADD encompasses a range of in silico techniques used to identify and optimize new drug candidates. nih.gov These can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, which is typically a protein. sysrevpharm.org If the structure of the target for a this compound derivative is known, SBDD can be used to design molecules that fit precisely into the target's binding site.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be employed. nih.gov These techniques use the structures of known active compounds to develop a pharmacophore model, which defines the essential structural features required for biological activity.

Docking Studies: Molecular docking is a key component of SBDD. scitechnol.commedipol.edu.tr It is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor or target protein) to form a stable complex. mdpi.com For derivatives of this compound, docking studies can provide valuable insights into:

Binding Mode: How the molecule fits into the active site of the target protein. jppres.com

Binding Affinity: The strength of the interaction between the ligand and the target, which can be used to predict the potency of the compound. scitechnol.com

Key Interactions: Identifying the specific amino acid residues in the target protein that interact with the ligand, which can guide further optimization of the compound. mdpi.com

For example, docking studies could reveal that the nitrogen atoms in the pyrimidine ring of a this compound derivative form hydrogen bonds with specific residues in the target's active site, while the tert-butyl group occupies a hydrophobic pocket. vulcanchem.com This information would be invaluable for designing new analogs with improved binding affinity and selectivity. jppres.comnih.gov

Advanced Characterization Methodologies for 2 Tert Butylpyrimidin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-tert-butylpyrimidin-5-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. organicchemistrydata.org

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the tert-butyl group, the pyrimidine (B1678525) ring protons, and the amine protons can be observed.

The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum, usually around 1.3 ppm, due to the nine equivalent protons. chemicalbook.com The chemical shifts of the pyrimidine ring protons are found further downfield, generally between 7.0 and 9.0 ppm, influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. The amine (NH2) protons often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. sapub.org For instance, in some aminopyrimidine derivatives, the amino group protons appear as a signal between 5.1 and 5.3 ppm. ijirset.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a this compound Analog

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃) | ~ 1.3 | Singlet | 9H |

| Pyrimidine-H | ~ 8.0 - 8.5 | Singlet/Doublet | 2H |

| Amine (NH₂) | Variable (e.g., ~ 3.5 - 5.5) | Broad Singlet | 2H |

Note: The exact chemical shifts can vary based on the specific derivative and the solvent used for analysis.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub

For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the tert-butyl group and the pyrimidine ring. The quaternary carbon of the tert-butyl group typically appears around 30-40 ppm, while the methyl carbons are observed further upfield. The pyrimidine ring carbons resonate in the downfield region, typically between 140 and 160 ppm. pressbooks.pubnih.gov The presence of a chiral center in a derivative can lead to non-equivalence of carbon atoms that would otherwise be symmetrical, resulting in a greater number of signals in the ¹³C NMR spectrum. masterorganicchemistry.com

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| tert-Butyl (Quaternary C) | 35 - 45 |

| tert-Butyl (CH₃) | 25 - 35 |

| Pyrimidine C-2 | 155 - 165 |

| Pyrimidine C-4/C-6 | 150 - 160 |

| Pyrimidine C-5 | 110 - 125 |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. cdnsciencepub.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For a derivative of this compound, COSY can confirm the connectivity of protons within substituted side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. nih.gov For example, the proton signal of the pyrimidine ring can be directly correlated to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for piecing together the entire molecular structure by identifying long-range connectivities. core.ac.uk For instance, an HMBC spectrum could show a correlation between the tert-butyl protons and the C-2 carbon of the pyrimidine ring, confirming the position of the tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands.

Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the tert-butyl group would appear around 2960 cm⁻¹. Aromatic C-N stretching vibrations are typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com The pyrimidine ring itself will have characteristic ring stretching vibrations. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3500 - 3200 (two bands) |

| Amine (N-H) | Bending | 1650 - 1580 |

| Alkane (C-H) | Stretching | ~ 2960 |

| Aromatic C-N | Stretching | 1335 - 1250 |

| Pyrimidine Ring | Ring Vibrations | ~800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. cdnsciencepub.com

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern can also provide valuable structural information. A common fragmentation pathway for tert-butyl containing compounds is the loss of a methyl group (CH₃) or the entire tert-butyl group. pearson.com The fragmentation of the pyrimidine ring itself can also lead to characteristic daughter ions. cdnsciencepub.comsapub.org

LC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. googleapis.com This is particularly useful for analyzing complex mixtures and for the purification and identification of synthetic products and their metabolites. nih.govchromatographyonline.com An LC-MS analysis of a sample containing this compound would first separate it from any impurities or other components, and then the mass spectrometer would provide its molecular weight and fragmentation data for confirmation. epo.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. bldpharm.com It is an indispensable tool for assessing the purity of synthesized compounds like this compound. The principle of HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). bldpharm.com For many organic compounds, including pyrimidine derivatives, reverse-phase HPLC is a commonly employed method. nih.gov